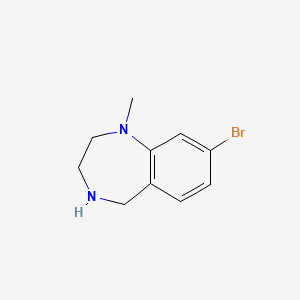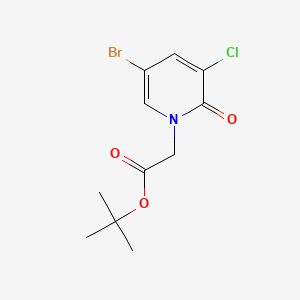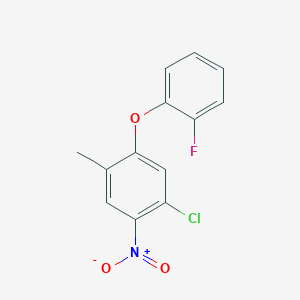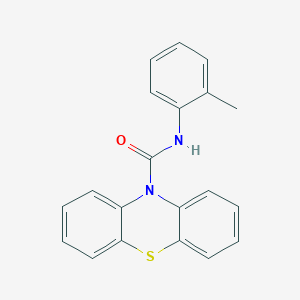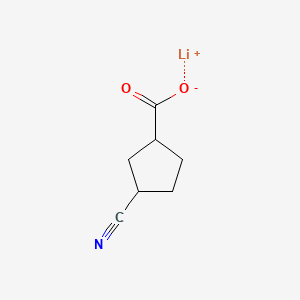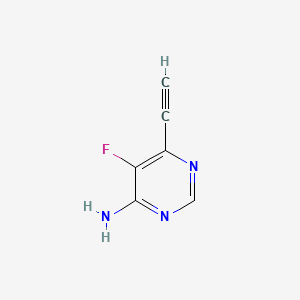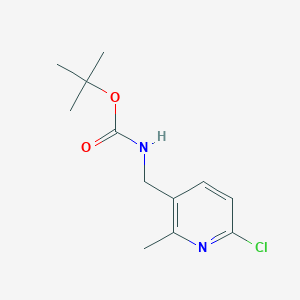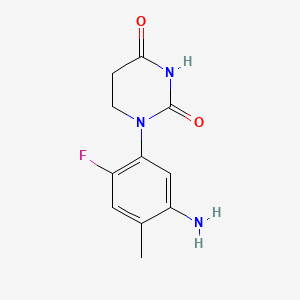
1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a hexahydropyrimidine-2,4-dione moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-fluoro-4-methylbenzoic acid and hexahydropyrimidine-2,4-dione.
Condensation Reaction: The amino group of 5-amino-2-fluoro-4-methylbenzoic acid reacts with the carbonyl groups of hexahydropyrimidine-2,4-dione under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atom and amino group can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-(5-Amino-2-chloro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione: This compound has a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
1-(5-Amino-2-fluoro-4-ethyl-phenyl)hexahydropyrimidine-2,4-dione: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
1-(5-Amino-2-fluoro-4-methyl-phenyl)tetrahydropyrimidine-2,4-dione: The tetrahydropyrimidine ring system may exhibit different chemical behavior compared to the hexahydropyrimidine ring.
Eigenschaften
Molekularformel |
C11H12FN3O2 |
|---|---|
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
1-(5-amino-2-fluoro-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12FN3O2/c1-6-4-7(12)9(5-8(6)13)15-3-2-10(16)14-11(15)17/h4-5H,2-3,13H2,1H3,(H,14,16,17) |
InChI-Schlüssel |
YMJMZFWBLWDSPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)N2CCC(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)
